molecular formula C7H8FNO2S B13255903 4-(Aminomethyl)benzenesulfonyl fluoride CAS No. 32752-18-4

4-(Aminomethyl)benzenesulfonyl fluoride

Cat. No.: B13255903
CAS No.: 32752-18-4
M. Wt: 189.21 g/mol
InChI Key: KAZMFFUBWJKPDL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzenesulfonyl fluoride is a chemical compound known for its role as an irreversible serine protease inhibitor. It is widely used in biochemical research and various industrial applications due to its ability to inhibit enzymes like trypsin, chymotrypsin, plasmin, and thrombin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzenesulfonyl fluoride typically involves the reaction of benzenesulfonyl chloride with an amine. One common method is the reaction of benzenesulfonyl chloride with aminomethyl fluoride under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound often involves a one-pot synthesis from sulfonates or sulfonic acids. This method is preferred due to its efficiency and the availability of inexpensive starting materials. The process involves mild reaction conditions and readily available reagents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzenesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a sulfonamide derivative .

Scientific Research Applications

4-(Aminomethyl)benzenesulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzenesulfonyl fluoride involves the covalent modification of the hydroxyl group of serine residues in target enzymes. This modification leads to the formation of a stable sulfonyl enzyme derivative, which inhibits the enzyme’s activity. The compound targets serine proteases and other enzymes like acetylhydrolases .

Comparison with Similar Compounds

4-(Aminomethyl)benzenesulfonyl fluoride is often compared with other serine protease inhibitors like phenylmethanesulfonyl fluoride and diisopropylfluorophosphate. While all these compounds inhibit serine proteases, this compound is unique due to its lower toxicity, improved solubility in water, and better stability in aqueous solutions .

List of Similar Compounds

Properties

CAS No.

32752-18-4

Molecular Formula

C7H8FNO2S

Molecular Weight

189.21 g/mol

IUPAC Name

4-(aminomethyl)benzenesulfonyl fluoride

InChI

InChI=1S/C7H8FNO2S/c8-12(10,11)7-3-1-6(5-9)2-4-7/h1-4H,5,9H2

InChI Key

KAZMFFUBWJKPDL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)S(=O)(=O)F

Origin of Product

United States

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